Delfinidin
Description
Chemical Identity and Classification
Delphinidin, systematically known as 3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-1λ⁴-chromen-1-ylium, represents a fundamental anthocyanidin compound with the molecular formula C₁₅H₁₁O₇⁺. This compound belongs to the class of organic compounds known as 7-hydroxyflavonoids, which are flavonoids that bear one hydroxyl group at the C-7 position of the flavonoid skeleton. The molecular weight of delphinidin is 303.2436 atomic mass units, making it one of the heavier anthocyanidins due to its extensive hydroxylation pattern.
The chemical structure of delphinidin consists of three distinct ring systems: the A ring (resorcinol type), the B ring (catechol type), and the C ring (3-O-substituted-pyrylium). The distinguishing feature of delphinidin compared to other major anthocyanidins lies in its hydroxylation pattern, particularly the presence of three hydroxyl groups in the B ring at positions 3', 4', and 5'. This extensive hydroxylation pattern places delphinidin at the highest oxidation level among the common anthocyanidins, with the hydroxylation sequence progressing from pelargonidin (one hydroxyl group) through cyanidin (two hydroxyl groups) to delphinidin (three hydroxyl groups).
The compound exhibits characteristic pH-sensitive properties, functioning as a natural pH indicator that changes from blue in basic solution to red in acidic solution. This pH sensitivity results from the highly conjugated chromophore system, where changes in pH alter the extent of conjugation and consequently the wavelength of light energy absorbed by the molecule. Under acidic conditions, delphinidin appears red, while in neutral to basic conditions, it displays blue to purple hues.
Delphinidin demonstrates high polarity compared to most anthocyanins due to the presence of multiple hydroxyl groups, making it readily soluble in methanol and water. The compound possesses six hydrogen bond donor atoms and six hydrogen bond acceptor atoms, contributing to its strong antioxidant properties through its ability to scavenge reactive oxygen species. The extensive hydroxylation pattern also enables the formation of multiple intramolecular hydrogen bonds, particularly between O3 and H6', which stabilize the molecular conformation.
Historical Context in Anthocyanidin Research
The historical development of anthocyanidin research provides crucial context for understanding delphinidin's significance in plant pigment chemistry. In 1835, the German pharmacist Ludwig Clamor Marquart made the first systematic identification of anthocyanic compounds, naming a chemical compound that gives flowers a blue color "Anthokyan" in his treatise "Die Farben der Blüthen" (The Colors of Flowers). This foundational work established the scientific framework for understanding plant pigmentation mechanisms that would later lead to the specific identification and characterization of individual anthocyanidins including delphinidin.
The first classical report on isolation of blue anthocyanin compounds, which included delphinidin derivatives, was published in 1913 by Willstätter and Everest in their groundbreaking work on cornflower pigments. This research marked the beginning of systematic anthocyanidin isolation and structural elucidation, establishing methodological approaches that remain influential in contemporary phytochemical research. The early 20th century witnessed rapid advances in anthocyanidin chemistry, with researchers developing increasingly sophisticated techniques for pigment extraction and characterization.
A comprehensive survey conducted by Robinson and colleagues in the mid-20th century provided systematic documentation of anthocyanidin distribution across plant families. This research, spanning multiple decades, examined over 500 plant species and established fundamental patterns in anthocyanidin occurrence. The survey revealed that delphinidin derivatives predominate in temperate and alpine plant species, while pelargonidin derivatives are more common in tropical and subtropical regions. This geographic distribution pattern suggested evolutionary adaptations related to environmental conditions and pollinator relationships.
The development of advanced analytical techniques in the latter half of the 20th century revolutionized delphinidin research. High-performance liquid chromatography coupled with mass spectrometry enabled precise identification and quantification of delphinidin glycosides in complex plant matrices. Nuclear magnetic resonance spectroscopy provided detailed structural information, allowing researchers to elucidate the three-dimensional conformations and intramolecular interactions that govern delphinidin's chemical behavior.
Contemporary research has expanded beyond simple identification to encompass comprehensive understanding of delphinidin biosynthesis, regulation, and ecological functions. Modern investigations utilize sophisticated techniques including quantum mechanical calculations to predict molecular properties and behavior. This theoretical approach has provided insights into delphinidin's antioxidant mechanisms and molecular interactions that complement experimental observations.
Natural Occurrence and Distribution in Plant Kingdom
Delphinidin exhibits widespread distribution throughout the plant kingdom, occurring in diverse taxonomic groups and serving various ecological functions. The compound has been identified in flowers, fruits, and vegetative tissues of numerous plant species, with particularly high concentrations found in certain berry species, ornamental flowers, and specialized plant organs. This broad distribution reflects the fundamental importance of delphinidin in plant physiology and ecological interactions.
Among fruit species, delphinidin occurs in notably high concentrations in bilberries, blackcurrants, and cowpeas, with these sources representing some of the richest natural concentrations of the compound. Pomegranates, dark grapes (particularly those used in Cabernet Sauvignon production), cranberries, and Concord grapes also contain substantial delphinidin levels. The compound contributes significantly to the characteristic blue-red coloration of these fruits, influencing both their visual appeal and their interactions with seed dispersers.
The maqui berry (Aristotelia chilensis) has been identified as the richest natural source of delphinidin among documented plant species. This South American fruit contains exceptionally high concentrations of delphinidin glycosides, making it a subject of intense research interest for both commercial and scientific applications. Other significant sources include various Vaccinium species (blueberries and related berries), where delphinidin contributes to the characteristic deep blue coloration of ripe fruits.
In ornamental flowering plants, delphinidin serves as the primary pigment responsible for blue and purple flower colors. The genera Viola and Delphinium, from which the compound derives its name, represent classic examples of delphinidin-containing flowers. These species utilize delphinidin derivatives to create intense blue to purple coloration that attracts specific pollinators adapted to these wavelengths. The compound Violdelphin, a complex delphinidin glycoside, has been specifically identified as responsible for the purplish-blue flower color of Aconitum chinense.
Research has documented significant variation in delphinidin glycosidic forms across different plant species. The most common glycosidic derivatives include delphinidin 3-O-glucoside (myrtillin), delphinidin 3-O-rutinoside (tulipanin), and various acylated forms that provide enhanced stability and modified color properties. Complex acylated delphinidin glycosides have been isolated from Consolida armeniaca flowers, demonstrating the sophisticated chemical modifications that plants employ to optimize pigment properties for specific functions.
The distribution pattern of delphinidin shows clear geographic and ecological correlations. Temperate and alpine plant species demonstrate a higher frequency of delphinidin-containing flowers compared to tropical species, which more commonly contain pelargonidin derivatives. This pattern suggests adaptive advantages related to specific environmental conditions, including temperature tolerance, UV protection, and pollinator relationships specific to different climatic zones.
Vegetative tissues also contain delphinidin, though typically at lower concentrations than reproductive organs. Red cabbage, red onion, purple sweet potato, tomato, and carrot have been documented as containing delphinidin in their pigmented tissues. These occurrences often correlate with protective functions against environmental stresses, including UV radiation, herbivory, and pathogen attack.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H9O7- |
|---|---|
Molecular Weight |
301.23 g/mol |
IUPAC Name |
4-(3,5-dihydroxy-7-oxochromen-2-yl)-2,6-dihydroxyphenolate |
InChI |
InChI=1S/C15H10O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-5,17-21H/p-1 |
InChI Key |
GXJDGHPXUVXIBO-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1O)[O-])O)C2=C(C=C3C(=CC(=O)C=C3O2)O)O |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Delphinidin has garnered significant attention for its anticancer effects. Research indicates that it can inhibit the proliferation and metastasis of various cancer types through multiple mechanisms.
Key Findings:
- Inhibition of Cancer Cell Growth: Delphinidin has been shown to suppress cell growth in prostate cancer cells (PC-3) by inducing apoptosis and inhibiting key signaling pathways such as NF-κB .
- Effects on Colorectal Cancer: In studies involving colorectal cancer cells (DLD-1), delphinidin reduced cell motility and invasion by downregulating epithelial-mesenchymal transition (EMT) markers and integrin expression .
- Breast and Ovary Cancer: Delphinidin demonstrated dose-dependent inhibition of migration in ovarian cancer cells (SKOV3) and reduced tumor formation in vivo .
Table 1: Summary of In Vitro and In Vivo Studies on Delphinidin's Anticancer Effects
| Cancer Type | Study Type | Concentration | Main Findings |
|---|---|---|---|
| Prostate | In Vitro | 15-240 µM | Induced apoptosis; inhibited NF-κB activity |
| Colorectal | In Vitro | 100 µM | Reduced metastasis; downregulated integrins |
| Ovarian | In Vivo | 2 mg/animal | Decreased tumor size; no toxicity observed |
Anti-Inflammatory Effects
Delphinidin possesses anti-inflammatory properties that may contribute to its health benefits. It has been shown to inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways.
Mechanisms:
- Cytokine Inhibition: Studies have indicated that delphinidin can reduce the secretion of inflammatory cytokines such as TNF-α and IL-6 in various cell types .
- NF-κB Pathway Modulation: By inhibiting NF-κB activation, delphinidin may help mitigate chronic inflammation associated with various diseases.
Cardiovascular Health
Delphinidin's role in cardiovascular health is also noteworthy. It has been associated with improved endothelial function and reduced oxidative stress.
Key Insights:
- Endothelial Function: Delphinidin has been shown to enhance endothelial nitric oxide synthase (eNOS) activity, promoting vasodilation and improving blood flow .
- Oxidative Stress Reduction: Its antioxidant properties help combat oxidative stress, which is a significant factor in cardiovascular diseases.
Gut Microbiota Modulation
Recent studies suggest that delphinidin can positively influence gut microbiota composition, which is crucial for overall health.
Research Highlights:
Chemical Reactions Analysis
pH-Dependent Structural Transformations
Delphinidin undergoes reversible structural changes depending on pH, which directly impact its stability and reactivity:
Solvent Effects :
-
Methanol provides optimal solvation energy (-55.9 kcal/mol at pH 1) .
-
Water reduces chemical hardness, enhancing delphinidin’s electrophilicity (electrophilicity index = 7.906) .
Degradation and Metabolite Formation
Delphinidin degrades rapidly under physiological and thermal conditions, producing bioactive metabolites:
Key Finding : Gallic acid, a primary degradation product, contributes to intracellular glutathione upregulation (100 nM–1 µM) in endothelial cells, enhancing antioxidant defense .
Antioxidant Reaction Mechanisms
Density functional theory (DFT) studies reveal delphinidin’s radical scavenging activity:
| Radical | Active Site | Bond Dissociation Energy (BDE) | Reaction Enthalpy (ΔH, kcal/mol) |
|---|---|---|---|
| O₂⁻ (superoxide) | C4'–OH | 78.3 (in water) | -22.4 (exergonic) |
| OOH (hydroperoxide) | C3–OH | 81.9 (in ethanol) | -18.7 |
-
Delphinidin’s coplanar structure (dihedral angle: -2.8° between B and C rings) enhances conjugation, improving electron donation capacity .
-
Exhibits higher antioxidant activity than pelargonidin due to three hydroxyl groups on the B-ring .
Enzymatic Reactions and Sulfation
Delphinidin undergoes sulfation via sulfotransferase SULT1A3 :
| Parameter | Detail |
|---|---|
| Enzyme specificity | Catalyzes sulfate conjugation of phenolic groups using PAPS . |
| Molecular weight | 34.2 kDa |
| Optimal pH | 6.5–7.0 (intestinal conditions) |
Stability Enhancements via Co-Pigmentation
Flavone co-pigments (e.g., apigenin) stabilize delphinidin via:
Preparation Methods
Biosynthesis of Delphinidin
Enzymatic Pathways and Precursors
Delphinidin biosynthesis originates from phenylpropanoid precursors, notably coumaroyl-CoA and malonyl-CoA , through a series of hydroxylation and glycosylation reactions. The enzyme 3',5'-hydroxylase catalyzes the formation of the trihydroxylated B-ring structure, distinguishing delphinidin from other anthocyanidins like cyanidin. Subsequent glycosylation at the 3-position by UDP-glucose:flavonoid-3-O-glucosyltransferase (UFGT) stabilizes the molecule, while competing reductase enzymes divert intermediates toward proanthocyanidin synthesis.
Post-Biosynthetic Modifications
Post-synthesis, delphinidin undergoes acylation and methylation , mediated by acyltransferases and methyltransferases, respectively. For instance, delphinidin-3-O-(6-O-p-coumaroyl) glucoside forms via esterification with p-coumaric acid, enhancing solubility and bioactivity. Methylation at the 3' and 5' positions produces peonidin and malvidin, though these derivatives are less prevalent in natural delphinidin-rich sources.
Table 1: Key Enzymes in Delphinidin Biosynthesis
| Enzyme | Function | Substrate | Product |
|---|---|---|---|
| 3',5'-Hydroxylase | B-ring hydroxylation | Dihydrokaempferol | Dihydromyricetin |
| UFGT | 3-O-glucosylation | Delphinidin | Delphinidin-3-glucoside |
| Anthocyanin reductase | Converts leucodelphinidin | Leucodelphinidin | Gallocatechin |
Extraction from Natural Sources
Solvent Extraction and Purification
Grape skins, a primary source, undergo acidic ethanol extraction (50–80% ethanol, 0.1–1% HCl) at 50°C, achieving 80–90% anthocyanin recovery. Macroporous resin chromatography (e.g., AB-8 resin) further purifies delphinidin via gradient elution with 0–40% acidic ethanol, concentrating the target compound 10-fold.
Chromatographic Isolation
Preparative liquid chromatography (PLC) with a C18 column and acetonitrile/formic acid mobile phase isolates delphinidin-3-O-(6-O-p-coumaroyl) glucoside at 98.7% purity. High-speed countercurrent chromatography (HSCCC) using methyl tert-butyl ether/methanol/water/trifluoroacetic acid (2:2:3:0.001) resolves delphinidin derivatives with 98% efficiency, as demonstrated in Figure 4 of.
Table 2: Extraction Parameters and Yields
| Step | Conditions | Yield/Purity |
|---|---|---|
| Acidic ethanol extraction | 60% ethanol, 0.5% HCl, 1:8 (w/v) | 80mg/10kg grape skin |
| AB-8 resin elution | 40% acidic ethanol, 0.2 BV/h | 90% recovery |
| HSCCC separation | 850 rpm, 2 mL/min, 25°C | 98.2% purity |
Chemical Synthesis
Traditional Synthesis via Robinson’s Method
The classical approach condenses triacetylgalloyl chloride with phloroglucinaldehyde derivatives under acidic conditions, yielding delphinidin chloride at 65% efficiency. However, this method requires hazardous reagents like diazomethane and suffers from by-product formation, necessitating laborious purification.
Improved Industrial Synthesis
A novel route synthesizes 3,4,5-trihydroxyacetophenone from diethyl malonate and gallic acid, achieving 87% yield in two steps. Condensation with protected phloroglucinaldehyde (2-O-benzoate) under mild acidic conditions produces delphinidin chloride at 80% purity, eliminating toxic intermediates.
Table 3: Synthetic Routes and Efficiency
| Method | Key Intermediate | Conditions | Yield |
|---|---|---|---|
| Robinson’s synthesis | Triacetylgalloyl chloride | HCl/EtOH, 25h | 65% |
| Industrial synthesis | 3,4,5-Trihydroxyacetophenone | NaOH/H2O, 0–20°C | 80% |
Challenges and Optimization
Stability During Extraction
Delphinidin’s susceptibility to pH fluctuations and oxidation necessitates inert atmospheres and low temperatures during extraction. Adding 1–2% formic acid stabilizes the anthocyanin structure, preventing degradation into phenolic acids.
Scalability of Synthetic Methods
While biosynthesis offers sustainability, its reliance on plant-specific enzymes limits large-scale production. Conversely, the industrial synthesis route uses readily available malonate and gallic acid, enabling kilogram-scale output with 80% cost efficiency compared to extraction.
Q & A
Q. What are the optimal experimental conditions for assessing delphinidin stability in vitro?
Delphinidin’s stability is pH-, temperature-, and light-dependent. To evaluate stability:
- Use buffered solutions (pH 3–7) to mimic physiological conditions and monitor degradation via UV-Vis spectrophotometry at 520 nm .
- Conduct accelerated stability testing under controlled light and temperature (e.g., 25°C vs. 37°C) to simulate storage and biological environments .
- Include antioxidants (e.g., ascorbic acid) in protocols to differentiate between intrinsic and externally mitigated degradation .
Q. How can researchers distinguish delphinidin from other anthocyanins in complex plant extracts?
Methodological approaches include:
- HPLC-DAD/ESI-MS : Use C18 columns with gradient elution (e.g., water-acetonitrile-formic acid) and compare retention times, UV-Vis spectra (λmax ~520 nm), and mass fragments (e.g., m/z 303 for delphinidin aglycone) .
- pH differential method : Measure absorbance at pH 1.0 and 4.5; delphinidin’s spectral shift differs from cyanidin or pelargonidin due to hydroxylation patterns .
Q. What model systems are appropriate for initial screening of delphinidin’s bioactivity?
- In vitro : Cell lines (e.g., Caco-2 for bioavailability, HepG2 for hepatic metabolism) with dose-response assays (0.1–100 µM) .
- In vivo : Rodent models for pharmacokinetics (e.g., plasma half-life via LC-MS/MS) or disease models (e.g., ApoE⁻/⁻ mice for atherosclerosis) .
- Ex vivo : Human intestinal organoids to study absorption mechanisms .
Advanced Research Questions
Q. How can conflicting data on delphinidin’s antioxidant vs. pro-oxidant effects be resolved?
Contradictions arise from context-dependent reactivity. To address this:
- Dose-response profiling : Test across physiological (0.1–10 µM) and supraphysiological ranges (>50 µM) in redox-stressed vs. normal cells .
- ROS detection assays : Combine fluorescent probes (DCFH-DA) with enzymatic antioxidants (SOD, catalase) to isolate delphinidin-specific effects .
- Computational modeling : Use density functional theory (DFT) to predict redox potentials under varying pH and co-factor conditions .
Q. What experimental designs mitigate confounding factors in delphinidin’s anti-inflammatory studies?
Key considerations:
- Purification rigor : Confirm ≥95% purity via NMR and HPLC to exclude co-extracted phenolics .
- Cell-type specificity : Compare immune cells (e.g., RAW264.7 macrophages vs. PBMCs) to identify cell-contextual responses .
- Pathway inhibition : Use siRNA or CRISPR-Cas9 to silence targets (e.g., NF-κB, MAPK) and validate mechanism-of-action .
Q. How do researchers reconcile discrepancies in delphinidin’s bioavailability across studies?
- Standardized protocols : Adopt INFOGEST digestion models to simulate gastric/intestinal phases .
- Multi-omics integration : Pair metabolomics (plasma/tissue levels) with microbiome sequencing to assess microbial metabolism’s role .
- Cross-species validation : Compare rodent data with human trials using deuterium-labeled delphinidin for precise tracking .
Q. What strategies improve delphinidin’s target specificity in epigenetic modulation studies?
- Chemical derivatization : Synthesize acylated or methylated analogs to enhance DNA methyltransferase (DNMT) or histone deacetylase (HDAC) binding .
- ChIP-seq/DNA methylation arrays : Profile genome-wide epigenetic changes in treated vs. untreated cancer cells (e.g., MCF-7) .
- In silico docking : Use AutoDock Vina to predict binding affinities for HDAC isoforms .
Methodological Guidance
Q. How to design a Delphi study for consensus-building on delphinidin’s therapeutic potential?
- Expert panel : Recruit 15–20 researchers with ≥5 publications on anthocyanins .
- Questionnaire rounds : Use Likert scales (1–5) to rate delphinidin’s efficacy in disease models (e.g., cancer, CVD) and open-ended questions for mechanistic insights .
- Consensus criteria : Apply Giannarou and Zervas’s statistical thresholds (e.g., 70% agreement, IQR ≤1) .
Q. What statistical approaches address heterogeneity in delphinidin’s cytotoxicity data?
- Meta-analysis : Aggregate IC50 values from literature using random-effects models (RevMan software) .
- Sensitivity analysis : Exclude outliers via Cook’s distance and re-evaluate effect sizes .
- Subgroup stratification : Classify studies by cell type, exposure duration, or delphinidin source (natural vs. synthetic) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
